2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one
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Overview
Description
2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features an indole moiety, a quinazolinone core, and an iodine substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the construction of the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure high yield and purity, while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The quinazolinone core can be reduced to form different derivatives.
Substitution: The iodine substituent can be replaced with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxaldehyde derivatives, while reduction of the quinazolinone core can produce dihydroquinazoline derivatives .
Scientific Research Applications
2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the quinazolinone core can inhibit certain enzymes. These interactions can lead to the modulation of cellular processes and the exertion of biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for the synthesis of various indole derivatives.
Quinazolinone derivatives: Compounds with similar core structures but different substituents.
Iodo-substituted aromatic compounds: Molecules with iodine substituents that exhibit unique reactivity
Uniqueness
2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of an indole moiety, a quinazolinone core, and an iodine substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C25H18IN3O |
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Molecular Weight |
503.3 g/mol |
IUPAC Name |
2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H18IN3O/c1-16-6-2-5-9-23(16)29-24(28-22-12-11-18(26)14-20(22)25(29)30)13-10-17-15-27-21-8-4-3-7-19(17)21/h2-15,27H,1H3/b13-10+ |
InChI Key |
OTYFRBJXHKMLDF-JLHYYAGUSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CNC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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